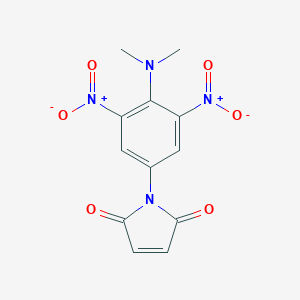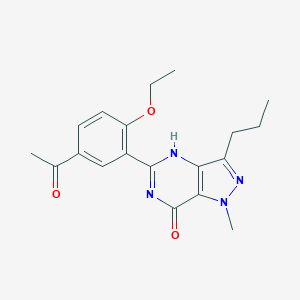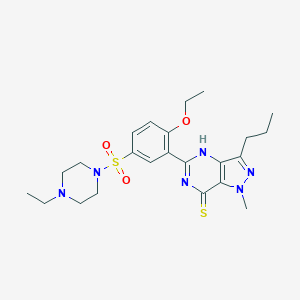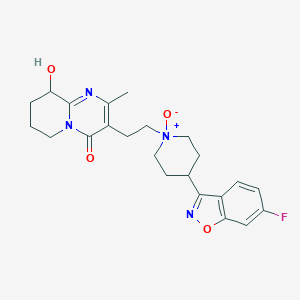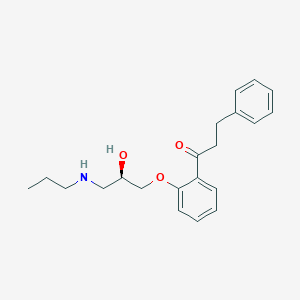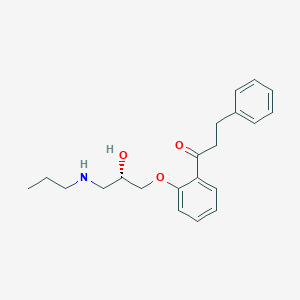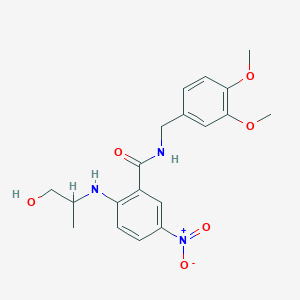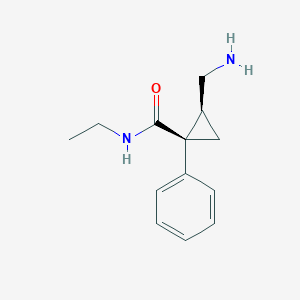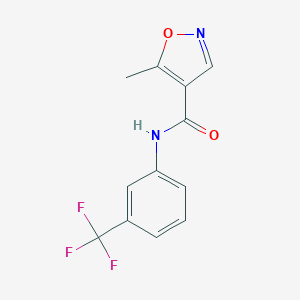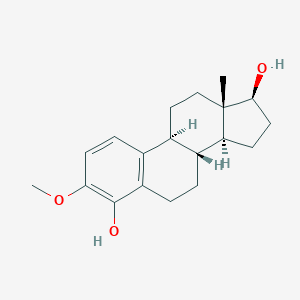
(17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound is a derivative of estratriene, characterized by specific functional groups that contribute to its unique chemical and physical properties.
Synthesis Analysis
- Schwarz et al. (2003) described the synthesis of diasteromeric diols in a related estratriene series, highlighting methods such as hydroborating and OsO4 dihydroxylation, which are relevant to the synthesis of compounds like (17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol (Schwarz et al., 2003).
Molecular Structure Analysis
- Starova et al. (2004) analyzed the molecular structure of similar compounds, using X-ray diffraction, which can be applied to understand the molecular structure of (17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol (Starova et al., 2004).
Chemical Reactions and Properties
- Wölfling et al. (1999) developed chromatographic methods to monitor isomers of similar compounds, providing insights into the chemical reactions and properties of estratriene derivatives (Wölfling et al., 1999).
- Bull and Steer (1991) investigated chemoselective reactions of a related compound, which can shed light on the chemical behavior of (17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol (Bull & Steer, 1991).
Physical Properties Analysis
- The physical properties of this compound can be inferred from studies like those by Wilmouth et al. (1998), which focused on the synthesis and physical properties of similar estratriene derivatives (Wilmouth et al., 1998).
Chemical Properties Analysis
- Research by Blackburn et al. (1986) on the synthesis of isomeric compounds provides a basis for understanding the chemical properties specific to the estratriene series, applicable to (17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol (Blackburn et al., 1986).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The synthesis of diasteromeric 16,17-diols in the 3-methoxy-13α-estra-1,3,5(10)-triene series has been achieved, with conformational studies indicating a variety of conformations influenced by intermolecular interactions and specific substituents (Schwarz et al., 2003).
Chemical Reactions and Derivatives
- Research on the reduction of 3-methoxy-estra-1,3,5(10)-trien-17beta-ol demonstrated complex mixtures of steroidal monoenes, showcasing the intricate chemical behavior of this compound under different conditions (Modica et al., 2002).
Molecular Structure and Conformation
- Investigations into the molecular structures of derivatives such as 17αβ-acetoxy-3-methoxy-6-oxa-D-homo-8-isoestra-1,3,5(10)-triene have provided insights into the slight conformational changes caused by specific substituents like methyl groups (Starova et al., 2004).
Anticancer Applications
- Certain derivatives, such as 17-cyanated 2-substituted estra-1,3,5(10)-trienes, have been explored for their potent antiproliferative effects against cancer cells, indicating potential applications in cancer therapy (Leese et al., 2008).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-4,17-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-19-10-9-12-11-5-7-16(22-2)18(21)14(11)4-3-13(12)15(19)6-8-17(19)20/h5,7,12-13,15,17,20-21H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,17+,19+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREWTGIWXABZAC-PYEWSWHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560780 |
Source


|
| Record name | (17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol | |
CAS RN |
5976-66-9 |
Source


|
| Record name | (17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

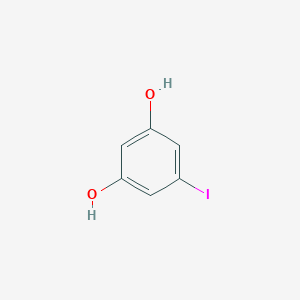
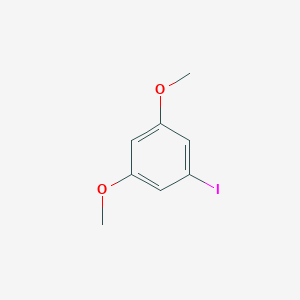
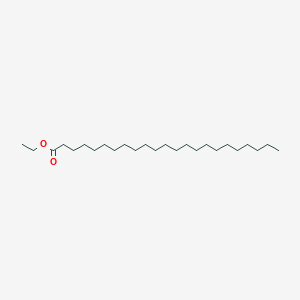
![4-[3-[Ethyl(3-phenylpropyl)amino]propyl]phenol](/img/structure/B29196.png)

